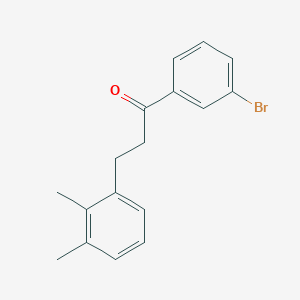

3'-Bromo-3-(2,3-dimethylphenyl)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3'-Bromo-3-(2,3-dimethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various brominated compounds and their synthesis, which can provide insights into the chemical behavior and properties of brominated aromatic ketones similar to the compound . Brominated aromatic compounds are of significant interest due to their potential biological activities and applications in material science .

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve various strategies, including electrophilic aromatic substitution, palladium-catalyzed reactions, and phase transfer catalysis. For instance, the palladium-catalyzed dehydrohalogenative polycondensation is an efficient approach to synthesize polythiophenes with high regioregularity and molecular weight . Similarly, the total synthesis of a naturally occurring brominated compound was achieved starting from a brominated methoxyphenyl methanol, indicating the versatility of brominated intermediates in complex syntheses . Phase transfer catalysis has also been employed to synthesize polymers with brominated phenols, demonstrating the utility of brominated compounds in polymer chemistry .

Molecular Structure Analysis

The molecular structure of brominated compounds can significantly influence their reactivity and properties. Single crystal X-ray structure analysis can reveal the packing mode and help understand the optical properties of such compounds . The different reactivities of isomeric compounds towards bromination have been analyzed using computational methods, which can also be applicable to understanding the structure of "3'-Bromo-3-(2,3-dimethylphenyl)propiophenone" .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including conjugate addition-elimination sequences, demethylation, and electrophilic substitution with rearrangement . These reactions can lead to a wide range of products, demonstrating the chemical versatility of brominated intermediates. For example, bromination of dimethylphenols can lead to different brominated products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by the presence and position of bromine atoms on the aromatic ring. Brominated compounds have been shown to possess antioxidant properties and radical scavenging activities, which could be compared to standard antioxidant compounds . Additionally, the inhibitory properties of bromophenols against human carbonic anhydrase II isozyme have been investigated, indicating potential pharmaceutical applications .

科学的研究の応用

Bromination Reactions

The bromination of dimethylphenols, closely related to 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone, plays a significant role in various chemical reactions. For instance, the brominations of 3,4-dimethylphenol lead to products like tribromo-3,4-dimethylphenol or tribromo-3,4-dimethyl-cyclohexa-2,5-dienone. These compounds can undergo further transformations such as rearrangement in acidic conditions or reaction with hydrogen iodide to produce different bromo derivatives (Brittain et al., 1979). Similarly, the reaction of 2,4-dimethylphenol with bromine yields various dibromo and tribromo compounds, demonstrating the versatility of bromination in creating diverse chemical structures (Brittain et al., 1982).

Polymerization and Chemical Synthesis

The compound plays a critical role in the synthesis of polymers. For example, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol, a structurally similar compound, in the presence of chain initiators, has been extensively studied. This process leads to polymers with well-defined molecular weights and specific structural characteristics (Percec & Wang, 1991). Additionally, the synthesis of stable precursors for compounds like 2,3-dihydro-2,3-dimethylenethiophene from brominated dimethylphenols highlights its application in creating valuable intermediates for further chemical synthesis (Chou & Tsai, 1991).

Analytical Chemistry and Carbonic Anhydrase Inhibition

In analytical chemistry, bromophenols derived from dimethylphenols have been utilized in methods for detecting bromide in various samples. This application is particularly relevant in environments with high chloride concentrations or acidity, where traditional methods face challenges (Mishra et al., 2001). Furthermore, novel bromophenols, including those derived from dimethylphenols, have shown potential as carbonic anhydrase inhibitors, suggesting applications in developing treatments for conditions like glaucoma and epilepsy (Balaydın et al., 2012).

特性

IUPAC Name |

1-(3-bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-5-3-6-14(13(12)2)9-10-17(19)15-7-4-8-16(18)11-15/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBPBCIMWLNDOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644625 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898769-35-2 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)

![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1293123.png)

![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)

![Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1293125.png)

![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)

![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)